2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
Overview
Description
2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. This compound has attracted the attention of researchers due to its potential pharmacological properties.
Scientific Research Applications
2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been extensively studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and physiological effects:
2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile in lab experiments include its potential pharmacological properties and its ability to modulate various signaling pathways in the body. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the research on 2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile. One direction is to further investigate its potential pharmacological properties and its mechanism of action. Another direction is to explore its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound could lead to its widespread use in research and drug development.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2OS/c1-30-22-13-9-19(10-14-22)23-15-25(20-5-3-2-4-6-20)29-26(24(23)16-28)31-17-18-7-11-21(27)12-8-18/h2-15H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTJDUKPZSKMBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129298 | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-4-(4-methoxyphenyl)-6-phenyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
330551-80-9 | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-4-(4-methoxyphenyl)-6-phenyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330551-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-4-(4-methoxyphenyl)-6-phenyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.